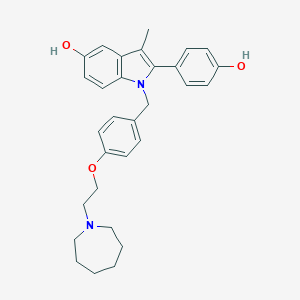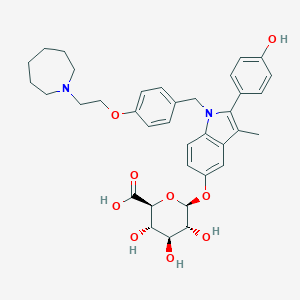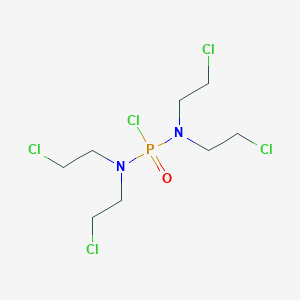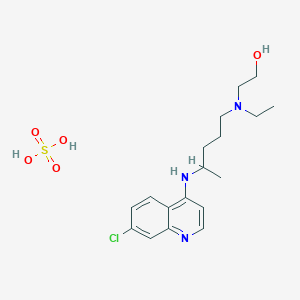
Hydroxychloroquine sulfate
描述
Hydroxychloroquine sulfate is a medication primarily used to prevent and treat malaria in areas where malaria remains sensitive to chloroquine. It is also used to treat rheumatoid arthritis, lupus erythematosus, and other autoimmune diseases . This compound is a derivative of chloroquine with a hydroxyl group added to reduce toxicity and side effects .
作用机制
羟基氯喹硫酸盐通过多种机制发挥其作用:
生化分析
Biochemical Properties
Hydroxychloroquine sulfate interacts with various enzymes, proteins, and other biomolecules. It is metabolized by cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, and CYP2C8 . The drug also exhibits inhibitory effects on these enzymes . The nature of these interactions primarily involves hydrophobic interactions along with certain hydrogen bonds .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can inhibit SARS-CoV-2 infection in vitro . It also has immunomodulatory capacity, including the ability to prevent disease flares and promote long-term survival in SLE and control autoimmune disease activity during pregnancies .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is a weak base that accumulates in acidic compartments such as lysosomes and inflamed tissues . These drugs interfere with lysosomal activity and autophagy, interact with membrane stability, alter signaling pathways and transcriptional activity, which can result in inhibition of cytokine production and modulation of certain co-stimulatory molecules .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has a long elimination half-life after drug discontinuation and it has a QT prolongation effect even after short-term courses of the drug .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It is demonstrated to be 40% less toxic in animals than chloroquine . The exact threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not clearly defined.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by CYP2D6, CYP3A4, and CYP2C8 . The drug also exhibits inhibitory effects on these enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not clearly defined in the literature. Given its known mechanisms of action, it is likely that the drug localizes to acidic compartments such as lysosomes .
准备方法
合成路线和反应条件
羟基氯喹硫酸盐的制备涉及在催化剂的作用下,将 4,7-二氯喹啉与羟基氯喹侧链缩合,得到羟基氯喹。 然后将羟基氯喹与硫酸反应,生成羟基氯喹硫酸盐 . 反应条件经过优化,以达到高收率和纯度,使其适用于工业生产 .
工业生产方法
在工业环境中,羟基氯喹硫酸盐是通过在催化剂的存在下,将 4,7-二氯喹啉与羟基氯喹侧链缩合来生产的。 然后将生成的羟基氯喹与硫酸反应,形成羟基氯喹硫酸盐 . 这种方法确保了高收率和纯度,满足了美国药典的要求 .
化学反应分析
反应类型
羟基氯喹硫酸盐会发生各种化学反应,包括:
氧化: 羟基氯喹可以被氧化形成醌类衍生物。
还原: 还原反应可以将羟基氯喹转化为相应的胺类衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 还原剂如氢化铝锂和硼氢化钠被使用。
主要产物
科学研究应用
羟基氯喹硫酸盐具有广泛的科学研究应用:
化学: 用作各种化学反应和合成过程中的试剂。
生物学: 研究其对细胞过程的影响及其作为治疗剂的潜力。
医学: 广泛用于治疗疟疾、类风湿性关节炎、红斑狼疮和其他自身免疫性疾病.
工业: 用于生产药物以及作为药物开发中的研究工具.
相似化合物的比较
羟基氯喹硫酸盐经常与其他类似化合物进行比较,例如:
氯喹: 羟基氯喹是氯喹的衍生物,添加了羟基以降低毒性和副作用.
甲氨蝶呤: 用于类似的适应症,如类风湿性关节炎,但作用机制不同.
羟基氯喹硫酸盐在其抗疟、免疫调节和抗炎特性的结合方面是独一无二的,使其成为研究和临床环境中的一种用途广泛且宝贵的化合物 .
属性
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBIVZZPXRZKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
118-42-3 (Parent) | |
| Record name | Hydroxychloroquine sulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1047811 | |
| Record name | Hydroxychloroquine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
747-36-4 | |
| Record name | Hydroxychloroquine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=747-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxychloroquine sulfate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYCHLOROQUINE SULFATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HYDROXYCHLOROQUINE SULFATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxychloroquine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxychloroquine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYCHLOROQUINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q2869CNVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



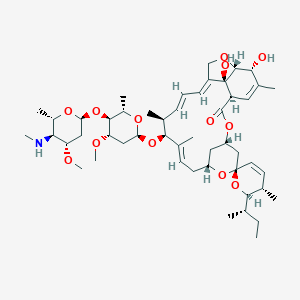





![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride](/img/structure/B195304.png)
